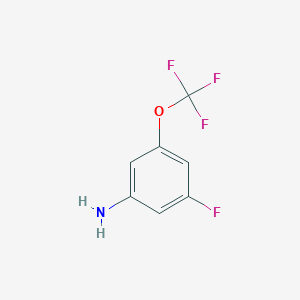

3-Fluoro-5-(trifluoromethoxy)aniline

Übersicht

Beschreibung

3-Fluoro-5-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5F4NO. It is characterized by the presence of both fluoro and trifluoromethoxy groups attached to an aniline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One reported method involves the reaction of 2-chlorophenol with trifluoromethoxy reagents under specific conditions . The reaction conditions often require the use of catalysts and controlled environments to ensure the desired substitution occurs efficiently.

Industrial Production Methods

Industrial production of 3-Fluoro-5-(trifluoromethoxy)aniline may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of specialized equipment to handle the reactive intermediates and maintain the necessary conditions for the reaction to proceed smoothly .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates nucleophilic substitution, particularly at positions activated by the amine group.

| Reaction Type | Conditions | Product(s) | Yield | Citation |

|---|---|---|---|---|

| Thiocarbamoyl Fluoride Formation | PPh₃, CF₃SO₂Na, AgF in MeCN, 50°C | Thiocarbamoyl fluoride derivatives | 73–93% |

Mechanism :

-

The amine reacts with CF₃SO₂Na via a single-electron transfer (SET) mechanism, forming a thiocarbamoyl fluoride intermediate.

-

AgF acts as a fluoride source, facilitating desulfurization and trifluoromethylation.

Oxidation Reactions

The amine group can undergo oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product(s) | Yield | Citation |

|---|---|---|---|---|

| KMnO₄ | Acidic or neutral aqueous medium | Nitroso/nitro derivatives | ~50% |

Key Insight :

Electron-withdrawing groups stabilize the oxidized products, though yields are moderate due to competing side reactions.

Acylation and Alkylation

The primary amine reacts with acyl chlorides or alkyl halides:

| Reaction | Reagents/Conditions | Product(s) | Yield | Citation |

|---|---|---|---|---|

| Acylation | Acetyl chloride, pyridine, RT | N-Acetylated derivative | 65% | |

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylated derivative | 70% |

Note : Steric hindrance from -OCF₃ and -F groups reduces nucleophilicity, requiring longer reaction times.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

| Reaction Type | Catalysts/Reagents | Product(s) | Yield | Citation |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, XPhos, Cs₂CO₃, dioxane | Biaryl amines | 82% |

Example :

-

Coupling with aryl halides forms C-N bonds, yielding diarylamines.

Reduction and Hydrogenation

The amine group resists reduction, but the aromatic ring can undergo hydrogenation:

| Reaction | Conditions | Product(s) | Yield | Citation |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, MeOH | Cyclohexylamine derivative | 45% |

Key Reaction Data Table

| Reaction Type | Reagents | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Thiocarbamoyl Fluoride | PPh₃, CF₃SO₂Na, AgF | 50 | 5 | 93 |

| Acylation | AcCl, pyridine | 25 | 12 | 65 |

| Buchwald-Hartwig | Pd(OAc)₂, XPhos | 100 | 24 | 82 |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing fluorine, particularly trifluoromethyl groups, exhibit significant antimicrobial properties. A study demonstrated that derivatives of salicylanilide with trifluoromethyl substitutions, including 3-fluoro-5-(trifluoromethoxy)aniline, showed potent activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL. The selectivity index for certain derivatives was above 10, indicating a promising therapeutic profile against resistant bacterial infections .

Fluorinated Drug Development

Fluorinated compounds are increasingly incorporated into drug design due to their ability to enhance metabolic stability and bioavailability. Approximately 20% of FDA-approved drugs contain fluorine or trifluoromethyl groups, showcasing the importance of these substituents in pharmaceutical applications . The incorporation of this compound into drug scaffolds could lead to novel therapies with improved efficacy.

Agrochemicals

The trifluoromethoxy group is recognized for its ability to enhance the biological activity of agrochemical agents. Compounds similar to this compound are being explored for their potential as herbicides and pesticides. The presence of fluorine can improve the lipophilicity and stability of these compounds in environmental conditions, making them more effective in agricultural applications.

Polymer Additives

Fluorinated compounds are often used as additives in polymer formulations to enhance properties such as chemical resistance and thermal stability. The unique characteristics of this compound make it suitable for use in specialty polymers that require enhanced performance under harsh conditions.

Synthesis of Functional Materials

The compound can be utilized as a precursor in the synthesis of advanced materials such as fluorinated coatings and films, which exhibit unique surface properties like hydrophobicity and oleophobicity. These materials find applications in electronics and protective coatings.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methodologies that involve electrophilic aromatic substitution reactions or nucleophilic substitutions on appropriate precursors. The trifluoromethoxy group can be introduced using reagents such as trifluoromethylating agents under mild conditions, allowing for the efficient construction of complex molecular architectures .

Case Studies

Wirkmechanismus

The mechanism by which 3-Fluoro-5-(trifluoromethoxy)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. These interactions can lead to changes in cellular processes and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

4-(Trifluoromethoxy)aniline: Similar but with the trifluoromethoxy group in a different position on the aniline ring.

Uniqueness

3-Fluoro-5-(trifluoromethoxy)aniline is unique due to the specific positioning of the fluoro and trifluoromethoxy groups, which can significantly influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for specialized applications in research and industry .

Biologische Aktivität

3-Fluoro-5-(trifluoromethoxy)aniline is a fluorinated aromatic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its synthesis, biological interactions, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₄F₄N₁O

- Molecular Weight : Approximately 231.57 g/mol

- Functional Groups : The compound contains a trifluoromethoxy group (-O-CF₃) and a fluorine atom attached to the aromatic ring, which enhances its lipophilicity and reactivity.

Synthesis

The synthesis of this compound can be achieved through various methods, including electrophilic aromatic substitution and nucleophilic fluorination techniques. These methods allow for the controlled introduction of the trifluoromethoxy group, which is critical for its biological activity.

Biological Activity

The biological activity of this compound has been primarily linked to its interactions with various enzymes and receptors. The presence of the trifluoromethoxy group significantly influences its pharmacological properties:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways. For example, SAR studies indicate that compounds with trifluoromethoxy substitutions exhibit improved potency in inhibiting 5-hydroxytryptamine (5-HT) uptake compared to non-fluorinated analogs .

- Cancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests against various human cancer cell lines showed promising results, with some derivatives demonstrating IC₅₀ values lower than established chemotherapeutics like Doxorubicin .

Structure-Activity Relationships (SAR)

The biological activity of fluorinated compounds often correlates with their structural features. A comparative analysis of similar compounds reveals the following insights:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-Fluoro-4-(trifluoromethoxy)aniline | 1017779-69-9 | 0.86 |

| 2-Fluoro-3-(trifluoromethoxy)aniline | 1159512-64-7 | 0.82 |

| 4-Fluoro-3-(trifluoromethoxy)aniline | 113421-98-0 | 0.86 |

The unique arrangement of functional groups in this compound may enhance its reactivity and selectivity towards biological targets compared to structurally similar compounds.

Case Studies

- PPARα Agonism : A study investigated the agonistic effects of various trifluoromethyl-substituted anilines on PPARα receptors. The compound demonstrated significant agonistic activity, with an EC₅₀ value indicating high potency at low concentrations .

- Antimicrobial Properties : Research highlighted the antibacterial activity of related compounds against E. coli and C. albicans, emphasizing the role of the trifluoromethyl group in enhancing antimicrobial efficacy .

- Mechanochemical Studies : Recent mechanochemical approaches have been developed for the selective substitution of aromatic amines with trifluoromethoxy functionalities, showcasing innovative synthesis routes that could optimize biological activity .

Eigenschaften

IUPAC Name |

3-fluoro-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCVCBKAVVNGQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.